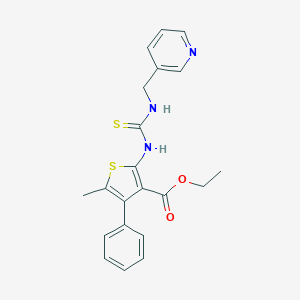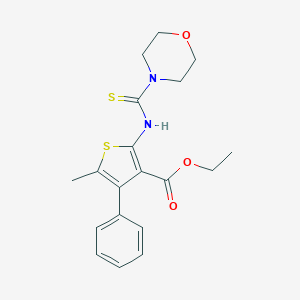![molecular formula C14H20N2O2S2 B275045 methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)
methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has been used in scientific research. This compound is also known as AG490 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that are used to treat various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
AG490 is a JAK inhibitor that blocks the JAK-STAT signaling pathway. The JAK-STAT pathway is involved in the regulation of cell growth, differentiation, and survival. JAKs are enzymes that are activated by cytokines and growth factors. Once activated, JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression.
AG490 inhibits JAKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation and activation of STATs, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
AG490 has been shown to have various biochemical and physiological effects. In cancer cells, AG490 inhibits cell growth and induces apoptosis. In animal models of autoimmune disorders and inflammatory diseases, AG490 reduces inflammation and improves symptoms.
Advantages and Limitations for Lab Experiments
One of the main advantages of AG490 is its specificity for JAKs. AG490 has been shown to selectively inhibit JAK2 and JAK3, which are involved in the regulation of immune function. This makes AG490 a useful tool for studying the JAK-STAT signaling pathway and its role in various diseases.
One of the limitations of AG490 is its solubility. AG490 is poorly soluble in water, which can make it difficult to administer in animal studies. However, various formulations and delivery methods have been developed to overcome this limitation.
Future Directions
There are several future directions for the research and development of AG490. One direction is the development of more potent and selective JAK inhibitors. This could lead to the development of more effective treatments for various diseases.
Another direction is the investigation of the role of JAK-STAT signaling pathway in the development and progression of various diseases. This could lead to the identification of new targets for drug development.
Conclusion
In conclusion, AG490 is a synthetic compound that has been used in various scientific research applications. AG490 is a JAK inhibitor that blocks the JAK-STAT signaling pathway, leading to the inhibition of cell growth and proliferation. AG490 has been shown to have various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research and development of AG490, including the development of more potent and selective JAK inhibitors and the investigation of the role of JAK-STAT signaling pathway in various diseases.
Synthesis Methods
The synthesis of AG490 involves several steps. The first step is the synthesis of 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid. This is achieved by the reaction of 2-aminothiophene with butyl isocyanate in the presence of a catalyst. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl ester to form the final product, methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.
Scientific Research Applications
AG490 has been used in various scientific research applications. One of the main applications of AG490 is in cancer research. JAK inhibitors have been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and breast cancer. AG490 has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway.
AG490 has also been used in the treatment of autoimmune disorders and inflammatory diseases. JAK inhibitors have been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. AG490 has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
properties
Molecular Formula |
C14H20N2O2S2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2S2/c1-3-4-8-15-14(19)16-12-11(13(17)18-2)9-6-5-7-10(9)20-12/h3-8H2,1-2H3,(H2,15,16,19) |
InChI Key |
JYSSOFFEYNPJLQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OC |
Canonical SMILES |
CCCCNC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)

![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
![methyl 2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275042.png)
![methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275043.png)
![methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
![Diethyl 3-methyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B275066.png)